molecular formula C14H19NO3 B11047065 3-Benzyl-5-ethyl-4-hydroxy-4,5-dimethyl-1,3-oxazolidin-2-one

3-Benzyl-5-ethyl-4-hydroxy-4,5-dimethyl-1,3-oxazolidin-2-one

Cat. No.: B11047065
M. Wt: 249.30 g/mol
InChI Key: MUMVWDVYJBOAQP-UHFFFAOYSA-N
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Description

3-Benzyl-5-ethyl-4-hydroxy-4,5-dimethyl-1,3-oxazolidin-2-one is a heterocyclic compound that features an oxazolidinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Benzyl-5-ethyl-4-hydroxy-4,5-dimethyl-1,3-oxazolidin-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of benzylamine with ethyl acetoacetate in the presence of a base, followed by cyclization with formaldehyde and subsequent oxidation to form the oxazolidinone ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

3-Benzyl-5-ethyl-4-hydroxy-4,5-dimethyl-1,3-oxazolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The oxazolidinone ring can be reduced to form corresponding amines.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) can be employed.

Major Products Formed

    Oxidation: Formation of 3-Benzyl-5-ethyl-4-keto-4,5-dimethyl-1,3-oxazolidin-2-one.

    Reduction: Formation of 3-Benzyl-5-ethyl-4-hydroxy-4,5-dimethyl-1,3-oxazolidine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Benzyl-5-ethyl-4-hydroxy-4,5-dimethyl-1,3-oxazolidin-2-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its antimicrobial and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 3-Benzyl-5-ethyl-4-hydroxy-4,5-dimethyl-1,3-oxazolidin-2-one involves its interaction with specific molecular targets. For instance, it may inhibit enzyme activity by binding to the active site, thereby preventing substrate access. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Benzyl-5-ethyl-4-hydroxy-4,5-dimethyl-1,3-oxazolidin-2-one is unique due to its specific combination of functional groups and the presence of the oxazolidinone ring, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C14H19NO3

Molecular Weight

249.30 g/mol

IUPAC Name

3-benzyl-5-ethyl-4-hydroxy-4,5-dimethyl-1,3-oxazolidin-2-one

InChI

InChI=1S/C14H19NO3/c1-4-13(2)14(3,17)15(12(16)18-13)10-11-8-6-5-7-9-11/h5-9,17H,4,10H2,1-3H3

InChI Key

MUMVWDVYJBOAQP-UHFFFAOYSA-N

Canonical SMILES

CCC1(C(N(C(=O)O1)CC2=CC=CC=C2)(C)O)C

Origin of Product

United States

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